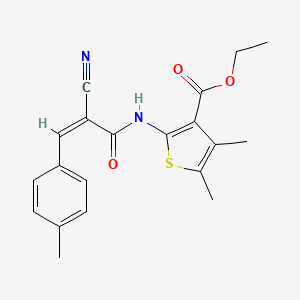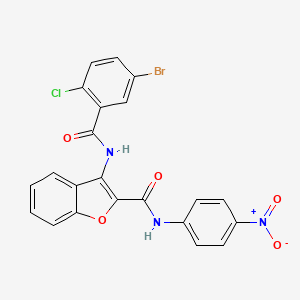
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Structural Elucidation and Reaction Studies
- Chemical Reactions and Structural Analysis : Studies involving similar structural analogs, such as 3-acyl-4-methoxy-1-methylquinolinones, highlight the importance of these compounds in understanding chemical reaction mechanisms, particularly with hydroxylamine, leading to isoxazole derivatives. Such insights are crucial for developing novel synthetic pathways and compounds with potential biological activities (Chimichi, Boccalini, & Matteucci, 2007).
Biological Activity and Drug Development
- Neuropathic Pain Treatment : Analogous compounds have been optimized to develop N-type calcium channel blockers for treating neuropathic pain, demonstrating significant efficacy in rat models without CYP inhibition liability. This showcases the therapeutic potential of such compounds in pain management (Ogiyama et al., 2015).
Synthetic Chemistry and New Compound Development
- Synthesis of Novel Compounds : The synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones and their evaluation for vasodilatation activity highlights the ongoing research into novel compounds with potential pharmacological applications. Such studies underscore the relevance of structural analogs in discovering new therapeutic agents (Zhang San-qi, 2010).
Antituberculosis and Cytotoxicity Studies
- Antituberculosis and Cytotoxicity : Research into 3-heteroarylthioquinoline derivatives has demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some compounds showing no toxic effects against mouse fibroblast cell lines. This indicates potential for developing new antituberculosis agents with minimal cytotoxicity (Chitra et al., 2011).
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-19-8-6-16(7-9-19)20-12-18(22-26-20)13-21(24)23-11-10-15-4-2-3-5-17(15)14-23/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWROOJTWKZQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2371479.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)

![3-(3-Chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2371485.png)

![N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371487.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2371493.png)



![2-[[3,5-Dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B2371497.png)
![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)